RAGE antagonist peptide TFA

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

RAGE antagonist peptide TFA is a compound that acts as an antagonist to the receptor for advanced glycation end products (RAGE). This receptor is involved in various pathological processes, including inflammation, cancer, and neurodegenerative diseases. By blocking the interaction between RAGE and its ligands, this compound exhibits anti-tumor and anti-inflammatory activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

RAGE antagonist peptide TFA is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during the coupling reactions .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to ensure high efficiency and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level .

Analyse Des Réactions Chimiques

Types of Reactions

RAGE antagonist peptide TFA primarily undergoes peptide bond formation during its synthesis. It can also participate in various biochemical interactions, such as binding to RAGE and inhibiting its activity .

Common Reagents and Conditions

Fmoc-protected amino acids: Used for the stepwise elongation of the peptide chain.

Coupling reagents: Such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) to facilitate peptide bond formation.

Cleavage reagents: Trifluoroacetic acid (TFA) is used to cleave the peptide from the resin and remove side-chain protecting groups.

Major Products Formed

The primary product formed is the this compound itself, which is a purified peptide with specific anti-inflammatory and anti-tumor properties .

Applications De Recherche Scientifique

RAGE antagonist peptide TFA has a wide range of applications in scientific research:

Chemistry: Used as a tool to study peptide synthesis and receptor-ligand interactions.

Biology: Investigates the role of RAGE in various biological processes, including inflammation and cell signaling.

Medicine: Explores potential therapeutic applications in treating diseases such as cancer, diabetes, and neurodegenerative disorders.

Industry: Utilized in the development of new drugs and therapeutic agents targeting RAGE

Mécanisme D'action

RAGE antagonist peptide TFA exerts its effects by binding to the receptor for advanced glycation end products (RAGE) and preventing its interaction with ligands such as HMGB-1, S100P, and S100A4. This inhibition blocks the downstream signaling pathways mediated by RAGE, including the activation of nuclear factor kappa B (NF-κB), which is involved in inflammation and tumor progression .

Comparaison Avec Des Composés Similaires

RAGE antagonist peptide TFA is unique in its ability to specifically target and inhibit RAGE. Similar compounds include:

FPS-ZM1: A small molecule RAGE inhibitor that also blocks RAGE-ligand interactions.

TTP488 (Azeliragon): Another small molecule inhibitor of RAGE, used in clinical trials for Alzheimer’s disease.

These compounds share the common goal of inhibiting RAGE activity but differ in their chemical structures and specific applications .

Propriétés

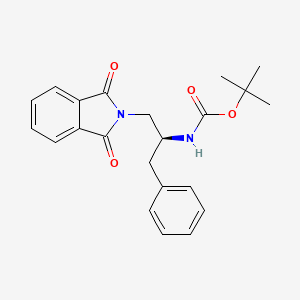

Formule moléculaire |

C59H102F3N13O19S |

|---|---|

Poids moléculaire |

1386.6 g/mol |

Nom IUPAC |

(4S)-4-acetamido-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C57H101N13O17S.C2HF3O2/c1-30(2)27-41(48(60)78)67-52(82)39(19-22-46(76)77)64-49(79)35(15-11-13-24-58)62-51(81)38(18-21-45(74)75)65-53(83)40(23-26-88-10)66-56(86)43(29-32(5)6)69-57(87)47(33(7)8)70-54(84)36(16-12-14-25-59)63-55(85)42(28-31(3)4)68-50(80)37(61-34(9)71)17-20-44(72)73;3-2(4,5)1(6)7/h30-33,35-43,47H,11-29,58-59H2,1-10H3,(H2,60,78)(H,61,71)(H,62,81)(H,63,85)(H,64,79)(H,65,83)(H,66,86)(H,67,82)(H,68,80)(H,69,87)(H,70,84)(H,72,73)(H,74,75)(H,76,77);(H,6,7)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,47-;/m0./s1 |

Clé InChI |

ODPUKBYCMYUGBG-BMAWOLHASA-N |

SMILES isomérique |

CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)C.C(=O)(C(F)(F)F)O |

SMILES canonique |

CC(C)CC(C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

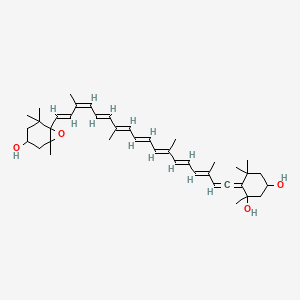

![[S(R)]-N-((R)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-2-methyl-2-propanesulfinamide](/img/structure/B14755609.png)

![(1S,4S,5S,9S,10R,13R)-5,9-dimethyl-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid](/img/structure/B14755643.png)

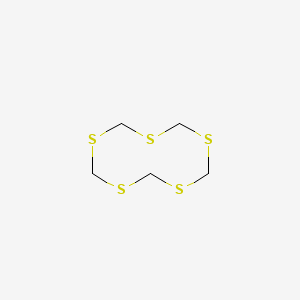

![9-Azabicyclo[4.2.1]nonane](/img/structure/B14755651.png)

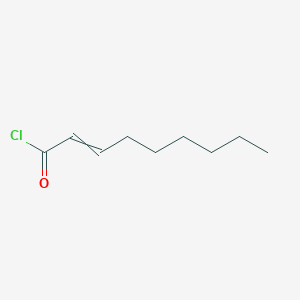

![(4R,4'R)-2,2'-(1,3-Dihydro-2H-inden-2-ylidene)bis[4,5-dihydro-4-tert-butyloxazole]](/img/structure/B14755654.png)